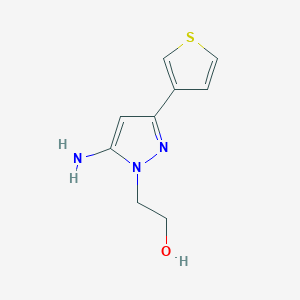

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

描述

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic organic compound featuring a pyrazolyl ring substituted with a thiophenyl group and an amino group

Synthetic Routes and Reaction Conditions:

Heterocyclization Reaction: One common synthetic route involves the cyclization of hydrazine derivatives with thiophen-3-carbaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the pyrazolyl ring.

Nucleophilic Substitution: Another method includes the nucleophilic substitution of a suitable halide precursor with an aminoethanol derivative under basic conditions.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound can be synthesized using a batch process where reactants are mixed in a reactor vessel, and the reaction is carried out under controlled temperature and pressure conditions.

Continuous Flow Process: Alternatively, a continuous flow process can be employed, where reactants are continuously fed into a reactor, and the product is continuously extracted, enhancing production efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl ring, where nucleophiles replace the halide substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Aqueous or alcoholic solutions, elevated temperatures

Major Products Formed:

Oxidation Products: Corresponding oxo derivatives

Reduction Products: Amino derivatives

Substitution Products: Various substituted pyrazolyl compounds

科学研究应用

Medicinal Chemistry

The compound has shown promise as a lead structure in the development of new pharmaceuticals. Its unique pyrazole and thiophene moieties contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the thiophene ring can enhance antitumor efficacy against various cancer cell lines.

Antimicrobial Properties

Another area of interest is its antimicrobial activity. Compounds with similar structures have been reported to inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for antibiotic development.

Material Science

The synthesis of polymers incorporating this compound has been explored for applications in electronics and photonics due to its electronic properties.

Conductive Polymers

Incorporating the compound into conductive polymer matrices can enhance electrical conductivity, which is beneficial for applications in organic electronics such as OLEDs (Organic Light Emitting Diodes).

Agricultural Chemistry

Preliminary studies suggest that this compound may also have potential as a pesticide or herbicide. Its ability to interact with biological systems could lead to the development of environmentally friendly agricultural chemicals.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of pyrazole derivatives, including 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol. The results indicated that certain modifications led to increased potency against breast cancer cells, highlighting the importance of structural optimization in drug design.

Case Study 2: Conductive Polymers

Research conducted at a leading university explored the incorporation of this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films. The findings revealed that the addition significantly improved conductivity, making it suitable for use in flexible electronic devices.

作用机制

The mechanism by which 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol exerts its effects involves interaction with molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

相似化合物的比较

2-(5-amino-3-(benzothiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

2-(5-amino-3-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Uniqueness: 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrazolyl ring, which influences its chemical reactivity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

生物活性

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a compound belonging to the pyrazole family, characterized by its unique thiophene ring structure. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.

| Property | Value |

|---|---|

| Chemical Formula | C9H11N3OS |

| Molecular Weight | 209.27 g/mol |

| CAS Number | 956440-32-7 |

| IUPAC Name | 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethanol |

| Appearance | Powder |

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.

Antioxidant Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. A study assessed the effects of newly synthesized thieno[2,3-c]pyrazole compounds on oxidative stress markers in fish, demonstrating that these compounds could mitigate oxidative damage caused by environmental toxins like 4-nonylphenol. The alterations in erythrocyte morphology were used as biological indicators, showing reduced cellular damage in treated groups compared to controls .

Antimicrobial and Anticancer Properties

The pyrazole moiety has been linked to a variety of biological activities. For instance, compounds with similar structures have shown efficacy against various cancer cell lines and possess antimicrobial properties. A review highlighted that derivatives of pyrazole exhibit potent cytotoxic effects against human cancer cell lines such as HepG2 and A549. These findings suggest that the compound could be further investigated for its potential as an anticancer agent .

Anti-inflammatory Effects

Thieno[2,3-c]pyrazole compounds have also been noted for their anti-inflammatory activities. They function by inhibiting specific pathways involved in inflammatory responses, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

-

Erythrocyte Damage Reduction : In a study on Nile fishes (Clarias gariepinus), thieno[2,3-c]pyrazole compounds were shown to significantly reduce erythrocyte damage caused by toxic substances. The percentage of altered erythrocytes was markedly lower in treated groups compared to controls exposed solely to toxins .

Treatment Group Altered Erythrocytes (%) Control 40.3 ± 4.87 4-Nonylphenol 12 ± 1.03 Thieno[2,3-c]pyrazole Treatment 3.7 ± 0.37 - Cytotoxicity Against Cancer Cells : A series of compounds derived from pyrazoles were evaluated for their cytotoxic effects against multiple cancer cell lines, demonstrating promising results that warrant further exploration into their mechanisms of action and therapeutic potential .

Conclusion and Future Directions

The compound this compound presents a promising avenue for future research due to its diverse biological activities. Further studies are needed to elucidate the specific mechanisms underlying its antioxidant, anticancer, and anti-inflammatory effects. Additionally, exploring its efficacy in vivo could pave the way for new therapeutic applications in treating various diseases.

属性

IUPAC Name |

2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h1,4-6,13H,2-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUVDDOMMRHCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN(C(=C2)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。